N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
“N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a methylthio group, a nicotinoyl-piperidinyl moiety, and an oxalamide linkage, which could contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the methylthio-phenyl intermediate: This step might involve the reaction of a phenyl compound with a methylthio reagent under specific conditions.
Synthesis of the nicotinoyl-piperidinyl intermediate: This could involve the reaction of piperidine with nicotinic acid or its derivatives.
Coupling reaction: The final step would involve coupling the two intermediates with an oxalamide linkage, possibly using a coupling reagent like carbodiimide under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, solvent choice, and catalyst use is crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group could undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The nitro group (if present) in the nicotinoyl moiety could be reduced to an amine.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Pharmacology: Investigation as a potential drug candidate due to its unique structure.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Diagnostics: Use as a probe or marker in diagnostic assays.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of “N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Altering cell signaling pathways: Influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(methylthio)phenyl)-N2-(piperidin-4-yl)methyl)oxalamide
- N1-(2-(methylthio)phenyl)-N2-(nicotinoyl)methyl)oxalamide
Uniqueness
- Structural Features : The combination of the methylthio group, nicotinoyl-piperidinyl moiety, and oxalamide linkage is unique.
- Chemical Properties : Distinct reactivity due to the presence of multiple functional groups.
- Biological Activity : Potential for unique interactions with biological targets.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-29-18-7-3-2-6-17(18)24-20(27)19(26)23-13-15-8-11-25(12-9-15)21(28)16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTXUTZOSNJMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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